molecular formula C13H10Cl2N2S B5724146 N-(2,4-dichlorophenyl)-N'-phenylthiourea

N-(2,4-dichlorophenyl)-N'-phenylthiourea

Cat. No. B5724146
M. Wt: 297.2 g/mol
InChI Key: YTBLBUCXWXBYTR-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-N'-phenylthiourea (DCPTU) is a synthetic compound that has been widely used in scientific research for its unique properties. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. DCPTU is a thiourea derivative that has been used in various fields of research, including neuroscience, pharmacology, and toxicology.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-N'-phenylthiourea is complex and depends on the specific application. In neuroscience, this compound activates TRPA1 channels by covalently modifying cysteine residues in the channel protein. The activation of TRPA1 channels leads to the influx of calcium ions into the cell, which triggers various intracellular signaling pathways. In pharmacology, this compound inhibits the activity of cytochrome P450 enzymes by binding to the heme moiety in the enzyme active site. This leads to a decrease in the metabolism of drugs that are substrates for cytochrome P450 enzymes. In toxicology, this compound induces oxidative stress and DNA damage by generating reactive oxygen species (ROS) and reactive nitrogen species (RNS) in cells.
Biochemical and physiological effects:
This compound has various biochemical and physiological effects depending on the specific application. In neuroscience, this compound induces pain-related behaviors in animal models by activating TRPA1 channels. In pharmacology, this compound can alter the pharmacokinetics and pharmacodynamics of drugs that are substrates for cytochrome P450 enzymes. In toxicology, this compound induces oxidative stress and DNA damage in cells, which can lead to cell death and tissue damage.

Advantages and Limitations for Lab Experiments

N-(2,4-dichlorophenyl)-N'-phenylthiourea has several advantages for lab experiments, including high purity, high yield, and well-established synthesis methods. This compound is also a highly selective tool compound that can be used to study specific biological processes. However, this compound also has some limitations, including its insolubility in water and potential toxicity to cells and animals.

Future Directions

There are several future directions for the use of N-(2,4-dichlorophenyl)-N'-phenylthiourea in scientific research. In neuroscience, this compound can be used to study the role of TRPA1 channels in pain perception and other sensory processes. In pharmacology, this compound can be used to study the metabolism of drugs and the role of cytochrome P450 enzymes in drug interactions. In toxicology, this compound can be used to study the mechanisms of oxidative stress and DNA damage in cells and to develop new therapeutic strategies for oxidative stress-related diseases. Overall, this compound is a versatile tool compound that has the potential to contribute to various fields of scientific research.

Synthesis Methods

N-(2,4-dichlorophenyl)-N'-phenylthiourea can be synthesized by reacting 2,4-dichloroaniline with phenyl isothiocyanate. The reaction takes place in an organic solvent such as chloroform or toluene, and the product is purified by recrystallization. The yield of the reaction is typically high, and the purity of the product can be verified by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(2,4-dichlorophenyl)-N'-phenylthiourea has been used in various scientific research applications, including neuroscience, pharmacology, and toxicology. In neuroscience, this compound has been used as a selective TRPA1 (Transient Receptor Potential Ankyrin 1) channel agonist. TRPA1 channels are expressed in sensory neurons and are involved in the detection of noxious stimuli. This compound has been shown to activate TRPA1 channels and induce pain-related behaviors in animal models. In pharmacology, this compound has been used as a tool compound to study the mechanism of action of various drugs. This compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. In toxicology, this compound has been used as a model compound to study the toxicity of thiourea derivatives. This compound has been shown to induce oxidative stress and DNA damage in various cell types.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2S/c14-9-6-7-12(11(15)8-9)17-13(18)16-10-4-2-1-3-5-10/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBLBUCXWXBYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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